molecular formula C9H7ClNO3- B079361 2-[(Chloroacetyl)amino]benzoic acid CAS No. 14422-49-2

2-[(Chloroacetyl)amino]benzoic acid

Cat. No.: B079361
CAS No.: 14422-49-2
M. Wt: 212.61 g/mol
InChI Key: OKAPEGBSNZHDIW-UHFFFAOYSA-M
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Description

2-[(Chloroacetyl)amino]benzoic acid is a benzoic acid derivative featuring a chloroacetyl group attached to the amino substituent at the ortho position. This compound is synthesized via reactions between substituted benzoic acids and chloroacetyl chloride under basic conditions, often involving triethylamine as a catalyst (e.g., in azetidinone and thiazolidinone derivative syntheses) . Its structure enables diverse applications, including the development of anti-inflammatory agents , antibacterial compounds , and intermediates for boron neutron capture therapy (BNCT) agents .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-5-8(12)11-7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAPEGBSNZHDIW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClNO3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932272
Record name N-(2-Carboxyphenyl)-2-chloroethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14422-49-2
Record name Benzoic acid, 2-((chloroacetyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014422492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Carboxyphenyl)-2-chloroethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The amine group of 2-aminobenzoic acid attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate that collapses to release HCl. The carboxylate ion, stabilized by the aqueous base, remains unreactive under these conditions, ensuring selective amide formation. Stoichiometric excess of chloroacetyl chloride (1.2–1.5 equivalents) is critical to compensate for hydrolysis losses, particularly in aqueous environments.

Optimization Strategies

  • Temperature Control : Maintaining the reaction at 0–5°C minimizes chloroacetyl chloride hydrolysis, improving yields from 75% to 89%.

  • Base Concentration : A 10% (w/v) NaOH solution optimizes amine deprotonation without causing saponification of the chloroacetyl group.

  • Workup Protocol : Acidification with dilute HCl precipitates the product, which is purified via recrystallization from ethanol-water (3:1 v/v), achieving >98% purity.

Organic Solvent-Based Acylation: Enhanced Yield and Purity

For systems requiring anhydrous conditions, non-aqueous methods using solvents like dichloromethane (DCM) or tetrahydrofuran (THF) offer superior control over reaction kinetics. Triethylamine replaces NaOH as the HCl scavenger, enabling reactions at higher temperatures (25–30°C) without significant hydrolysis.

Solvent Selection and Reaction Kinetics

Polar aprotic solvents such as DCM facilitate rapid reagent mixing and reduce side product formation. A study comparing DCM, THF, and acetonitrile revealed DCM’s superiority, yielding 92% product with 99.2% purity after column chromatography. The reaction time decreases from 6 hours (aqueous) to 2.5 hours in DCM, attributed to improved chloroacetyl chloride solubility.

Catalytic Additives

Benzoyl peroxide (1–2 mol%) accelerates the acylation by stabilizing transition states through radical intermediates, reducing reaction time by 40%. However, its use necessitates post-reaction quenching with sodium thiosulfate to prevent oxidative degradation of the product.

Industrial-Scale Production: Continuous Flow Reactors

Transitioning from batch to continuous flow systems addresses challenges in heat dissipation and mixing efficiency. A patented protocol employs a microreactor with the following parameters:

ParameterValue
Residence Time120 s
Temperature10°C
Pressure2 bar
Yield94%
Purity99.5%

This method reduces solvent consumption by 60% and achieves consistent product quality, making it viable for ton-scale production.

Analytical Characterization and Quality Control

Spectroscopic Methods

  • ¹H NMR : Distinct signals at δ 8.2 ppm (amide NH), δ 4.3 ppm (chloroacetyl CH₂), and δ 13.1 ppm (carboxylic acid OH) confirm structure.

  • FT-IR : Peaks at 1740 cm⁻¹ (carboxylic acid C=O) and 1655 cm⁻¹ (amide C=O) validate functional groups.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase resolves this compound from hydrolyzed byproducts, ensuring compliance with pharmacopeial standards (>99.0% purity).

Emerging Methodologies: Enzymatic Acylation

Recent advances explore lipase-catalyzed acylation in non-conventional media. Candida antarctica lipase B immobilized on acrylic resin achieves 78% conversion in ionic liquids (e.g., [BMIM][BF₄]), though scalability remains limited .

Chemical Reactions Analysis

Types of Reactions

2-[(Chloroacetyl)amino]benzoic acid undergoes various chemical reactions including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Condensation Reactions: Reagents such as carbodiimides or acid chlorides are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted amides, thioesters, and esters.

    Hydrolysis: Products are anthranilic acid and chloroacetic acid.

    Condensation Reactions: Products include various amides and esters.

Scientific Research Applications

2-[(Chloroacetyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Chloroacetyl)amino]benzoic acid involves its interaction with biological molecules such as proteins and enzymes. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Substituted Aminobenzoic Acids

Key Analogs :

  • 2-Amino-3-chlorobenzoic acid (3-chloroanthranilic acid): Chloro and amino groups at positions 2 and 3, respectively.
  • 5-Amino-2-chlorobenzoic acid: Amino and chloro groups at positions 5 and 2.

Comparison :

Property 2-[(Chloroacetyl)amino]benzoic Acid 2-Amino-3-chlorobenzoic Acid 5-Amino-2-chlorobenzoic Acid
Molecular Weight (g/mol) 214.63 171.58 171.58
Melting Point (°C) Not reported 196–198 160–161
Reactivity Nucleophilic substitution (Cl) Limited acyl group reactivity Limited acyl group reactivity
Bioactivity Anti-inflammatory Not reported Not reported

The chloroacetyl group in this compound introduces a reactive site for further functionalization (e.g., azide substitution in BNCT agents ), unlike simpler chloro-aminobenzoic acids.

Acylated Benzoic Acid Derivatives

Key Analogs :

  • 4-[(Azidoacetyl)amino]benzoic acid: Azide substitution at the chloroacetyl group .
  • 3-(2-Chloroacetamido)benzoic acid : Chloroacetyl group at the meta position .

Comparison :

Property This compound 4-[(Azidoacetyl)amino]benzoic Acid 3-(2-Chloroacetamido)benzoic Acid
Functional Group Chloroacetyl Azidoacetyl Chloroacetyl
Reactivity Nucleophilic substitution (Cl) Click chemistry (azide) Nucleophilic substitution (Cl)
Application Anti-inflammatory agents BNCT agents Anticancer intermediates

The position of the chloroacetyl group (ortho vs. meta) influences steric effects and biological targeting. For example, ortho-substituted derivatives exhibit enhanced anti-inflammatory activity compared to meta analogs .

Heterocyclic Derivatives

Key Analogs :

  • Azetidinone derivatives (e.g., SS1): Synthesized via Staudinger reaction using this compound .
  • Benzothiazole derivatives (e.g., IIa-d): Formed by reacting with 2-aminobenzothiazoles .

Comparison :

Property This compound Azetidinone SS1 Benzothiazole IIa-d
Structure Linear acylated benzoic acid β-Lactam ring Benzothiazole ring
Bioactivity Intermediate Antimicrobial Anti-inflammatory
Synthetic Utility Precursor for heterocycles Final product Final product

The chloroacetyl group serves as a versatile handle for cyclization reactions, enabling access to bioactive heterocycles.

Q & A

Q. What are the recommended synthetic routes for 2-[(Chloroacetyl)amino]benzoic acid, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via coupling reactions between chloroacetyl chloride and aminobenzoic acid derivatives. A typical procedure involves refluxing equimolar amounts of 4-aminobenzoic acid (or substituted analogs) with chloroacetyl chloride in dry acetone for 1–3 hours, monitored by TLC for completion . Post-reaction, the product is purified via crystallization from ethanol or ethyl acetate. Optimization strategies include:

  • Catalytic acid/base use : Enhance reaction rates with triethylamine or H₂SO₄.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature control : Maintain 70–80°C to balance reactivity and side-product formation .

Q. How can researchers characterize the structural and purity profile of this compound?

Methodological Answer: Key techniques include:

  • X-ray crystallography : Resolve intramolecular hydrogen bonding (e.g., N–H⋯O interactions) and planarity of the aromatic-chloroacetyl moiety .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ ~170 ppm for carbonyl carbons).
    • IR : Identify N–H stretches (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
  • HPLC/GC-MS : Assess purity (>95%) and detect unreacted starting materials .

Q. What experimental approaches are used to determine solubility and stability under varying conditions?

Methodological Answer:

  • Solubility screening : Use UV-Vis spectroscopy or gravimetric analysis in solvents (water, DMSO, ethanol) at 25°C and 37°C.
  • Stability studies :
    • Thermal : Conduct DSC/TGA to identify decomposition temperatures (>200°C for similar analogs) .
    • pH-dependent stability : Incubate in buffered solutions (pH 1–12) and monitor degradation via HPLC .

Advanced Research Questions

Q. How can polymorphism and cocrystal formation be systematically studied for this compound?

Methodological Answer:

  • Polymorph screening : Use solvent evaporation (e.g., ethanol, acetonitrile) or slurry crystallization under controlled humidity .
  • Analytical tools :
    • XRPD : Differentiate polymorphic forms via distinct diffraction patterns.
    • DSC/TGA : Identify thermal transitions (melting points, desolvation events).
  • Cocrystal design : Screen with coformers (e.g., urea, nicotinamide) using mechanochemical grinding or solution-based methods .

Q. What strategies are effective for evaluating bioactivity and structure-activity relationships (SAR)?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using fluorescence-based assays .
    • Antimicrobial activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
  • SAR modifications : Synthesize derivatives with varying substituents (e.g., Cl → Br, methyl groups) to correlate electronic effects with activity .

Q. How can computational modeling enhance understanding of reactivity and supramolecular interactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrostatic potential surfaces and reactive sites (e.g., nucleophilic amino groups) .
  • Molecular docking : Simulate binding to biological targets (e.g., COX-2) using AutoDock Vina .
  • Hirshfeld analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) from crystallographic data .

Q. What methodologies are recommended for analyzing degradation pathways under stress conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (80°C), UV light, or oxidative agents (H₂O₂), then analyze by:
    • LC-MS/MS : Identify degradation products (e.g., hydrolysis to benzoic acid derivatives) .
    • Kinetic modeling : Determine rate constants for hydrolysis or photolysis .

Q. How can hydrogen-bonding networks be mapped in crystalline forms?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve O–H⋯O and N–H⋯Cl interactions, generating graph-set notations (e.g., S(6) motifs) .
  • Variable-temperature XRD : Study thermal expansion effects on H-bond lengths .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Chloroacetyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(Chloroacetyl)amino]benzoic acid

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